4-(benzylsulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butanamide
Description
Properties
IUPAC Name |
4-benzylsulfonyl-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O3S2/c1-19-13-14-20(2)25-24(19)28-26(33-25)29(17-22-11-6-7-15-27-22)23(30)12-8-16-34(31,32)18-21-9-4-3-5-10-21/h3-7,9-11,13-15H,8,12,16-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFWNNZLWBOUND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N(CC3=CC=CC=N3)C(=O)CCCS(=O)(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzylsulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butanamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the benzo[d]thiazol ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzylsulfonyl group: This step involves the sulfonylation of the benzo[d]thiazol intermediate using benzylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the pyridinylmethyl group: This is typically done through a nucleophilic substitution reaction, where the pyridinylmethyl group is introduced to the benzo[d]thiazol intermediate.
Final coupling: The final step involves coupling the intermediate with butanamide under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(benzylsulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
4-(benzylsulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(benzylsulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,7-dimethylbenzo[d]thiazol-2-yl derivatives: These compounds share the benzo[d]thiazol core and may have similar biological activities.
Benzylsulfonyl derivatives: Compounds with the benzylsulfonyl group may exhibit similar chemical reactivity and applications.
Pyridinylmethyl derivatives: These compounds share the pyridinylmethyl group and may have similar binding properties and biological activities.
Uniqueness
4-(benzylsulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
4-(Benzylsulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butanamide, also known by its IUPAC name, is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.
- Molecular Formula : C26H27N3O3S2
- Molecular Weight : 493.64 g/mol
- CAS Number : 922470-09-5
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Benzothiazole Ring : Cyclization of appropriate precursors under acidic or basic conditions.
- Sulfonylation : Introduction of the benzylsulfonyl group using reagents like benzylsulfonyl chloride.
- Amidation : Coupling with pyridin-2-ylmethyl amine to form the final product.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of benzothiazole have shown significant inhibition of cancer cell proliferation in various human cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer) .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| B7 | A431 | 1 | Apoptosis induction, cell cycle arrest |
| B7 | A549 | 2 | Inhibition of AKT and ERK pathways |
The compound's mechanism involves inducing apoptosis and inhibiting key signaling pathways that promote cancer cell survival .
Anti-inflammatory Properties
In addition to its anticancer effects, the compound has been evaluated for its anti-inflammatory properties. It has been shown to reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage models . This dual action positions it as a candidate for therapies targeting both cancer and inflammation.
Antifungal Activity
Another area of interest is the antifungal activity exhibited by related compounds derived from benzothiazole structures. For example, derivatives have demonstrated effectiveness against resistant strains of fungi such as Aspergillus fumigatus and Aspergillus ustus, suggesting a broad-spectrum fungicidal potential .
Case Studies
- Study on Anticancer Activity : A recent study synthesized a series of benzothiazole derivatives, including the target compound. The results indicated that these compounds significantly inhibited cancer cell proliferation and migration while promoting apoptosis .
- Inflammatory Response Evaluation : In vitro experiments using RAW264.7 macrophages showed that treatment with the compound reduced inflammatory markers significantly compared to untreated controls .
The biological activity of this compound primarily involves:
- Inhibition of Signaling Pathways : The compound inhibits critical pathways such as AKT and ERK, which are vital for cell survival and proliferation in tumors.
- Induction of Apoptosis : By promoting programmed cell death in cancer cells, it reduces tumor growth.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(benzylsulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butanamide?
- Methodology : The compound can be synthesized via multi-step protocols involving sulfonylation, amide coupling, and heterocyclic ring functionalization. For example:
Introduce the benzylsulfonyl group using trichloroisocyanuric acid (TCICA) as an oxidizing agent under anhydrous acetonitrile conditions .
Couple the sulfonyl intermediate with 4,7-dimethylbenzo[d]thiazol-2-amine and pyridin-2-ylmethylamine using carbodiimide-based coupling agents (e.g., EDC/HCl) .
Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity by HPLC (>95%).
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodology : Combine:
- 1H/13C-NMR : Assign peaks for aromatic protons (δ 7.1–8.5 ppm for pyridine/benzothiazole) and sulfonyl/amide groups (δ 3.1–3.5 ppm for CH2 groups) .
- IR Spectroscopy : Identify sulfonyl S=O stretches (~1350–1150 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
- Elemental Analysis : Validate C, H, N, S content (e.g., Calcd: C 62.1%, H 5.2%, N 11.8%; Found: C 61.9%, H 5.1%, N 11.6%) .
Q. How can solubility and stability be assessed for in vitro assays?
- Methodology :
- Solubility : Test in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectrophotometry. Compare with structurally similar sulfonamides (e.g., logP ~2.5–3.5 predicts moderate lipid solubility) .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Adjust formulation using cyclodextrins or PEG-based surfactants if instability is observed .
Advanced Research Questions
Q. How can synthetic yield be optimized for the benzylsulfonyl intermediate?
- Methodology :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) or bases (e.g., NaHCO3) to enhance sulfonylation efficiency .
- Reaction Solvent : Compare polar aprotic solvents (DMF vs. acetonitrile) to improve reagent solubility .
- Temperature Control : Optimize between 0°C (to suppress side reactions) and room temperature (for faster kinetics) .
Q. What strategies resolve ambiguities in the compound’s X-ray crystallographic structure?
- Methodology :
- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to enhance diffraction quality .
- Refinement : Apply SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters for sulfonyl and amide groups .
- Validation : Cross-check with DFT-calculated bond lengths/angles (e.g., B3LYP/6-31G* level) to confirm geometric accuracy .
Q. How to design structure-activity relationship (SAR) studies targeting benzo[d]thiazole modifications?
- Methodology :
- Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., -NO2) or donating (-OCH3) groups at the 4,7-dimethyl position .
- Bioactivity Assays : Test against bacterial models (e.g., S. aureus MIC assays) or cancer cell lines (e.g., MTT assays on HeLa) to correlate substituent effects with potency .
- Data Analysis : Use multivariate regression to link Hammett constants (σ) or logP values to activity trends .
Q. What computational approaches predict binding modes to biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model interactions with cyclooxygenase-2 (COX-2) or kinase domains. Prioritize poses with sulfonyl oxygen hydrogen bonds to Arg120 or Tyr355 .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) .
Q. How to address contradictions in bioactivity data across different assay platforms?
- Methodology :
- Assay Replication : Repeat experiments in triplicate using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Purity Verification : Re-analyze compound batches via LC-MS to rule out degradation products .
- Cell Line Authentication : Confirm species-specific markers (e.g., STR profiling) to avoid cross-contamination artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
